molecular formula C7H9N3 B576277 N-(4-Methyl-2-pyridinyl)imidoformamide CAS No. 193413-16-0

N-(4-Methyl-2-pyridinyl)imidoformamide

Cat. No.: B576277
CAS No.: 193413-16-0
M. Wt: 135.17
InChI Key: FIWHLWSDWODBMY-UHFFFAOYSA-N
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Description

N-(4-Methyl-2-pyridinyl)imidoformamide is an imidoformamide derivative featuring a 4-methylpyridinyl substituent.

Properties

CAS No.

193413-16-0

Molecular Formula

C7H9N3

Molecular Weight

135.17

IUPAC Name

N/'-(4-methylpyridin-2-yl)methanimidamide

InChI

InChI=1S/C7H9N3/c1-6-2-3-9-7(4-6)10-5-8/h2-5H,1H3,(H2,8,9,10)

InChI Key

FIWHLWSDWODBMY-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)N=CN

Synonyms

Methanimidamide, N-(4-methyl-2-pyridinyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • N,N-Dimethyl-N'-(4-methylphenyl)imidoformamide and N,N-Dimethyl-N'-(2-methylphenyl)imidoformamide (): These analogs differ in the methyl group position (para vs. ortho on the phenyl ring). The para-substituted derivative may exhibit enhanced hydrogen bond basicity due to reduced steric hindrance, whereas the ortho-substituted compound could display lower solubility due to steric effects . The 4-methyl group on the pyridine may enhance lipophilicity compared to phenyl analogs.

Pyrimidinyl and Heterocyclic Analogs

  • N,N-Dimethyl-N'-[2-(methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]imidoformamide (3c) (): Features a pyrimidinone ring with a methylthio substituent. Melting point: 161–162°C, synthesized via Vilsmeier reagent-mediated reactions.

Functionalized Pyridine Derivatives

  • N-(4-methyl-2-pyridinyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8w) ():
    Shares the 4-methyl-2-pyridinyl group but includes an acetamide-oxadiazole-sulfanyl chain. Molecular weight: 379 g/mol.
    • Comparison with target : The acetamide and oxadiazole moieties in 8w confer distinct electronic and steric profiles, likely enhancing biological activity (e.g., enzyme inhibition) compared to the simpler imidoformamide structure .

Melting Points and Solubility

  • Pyrimidinyl imidoformamides (): Melting points range widely (98–291°C), influenced by substituents like chloro or methoxy groups.
  • Target compound : Expected to have a moderate melting point (e.g., 150–200°C) due to the balance between pyridine polarity and methyl group lipophilicity.

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